molecular formula C21H17FN2O5S B11049671 7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid

7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11049671
M. Wt: 428.4 g/mol
InChI Key: GAXJHPIMTBGJTO-UHFFFAOYSA-N
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Description

7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a tetrahydroisothiazolopyridine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid involves multiple steps, including the formation of the tetrahydroisothiazolopyridine core and the introduction of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Tetrahydroisothiazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.

    Introduction of the Methoxyphenyl Group: This can be done through etherification reactions using methoxyphenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., fluorobenzyl halides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, while the tetrahydroisothiazolopyridine core may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2’-Fluorobenzyloxy)phenylboronic acid: Shares the fluorobenzyl group but differs in the core structure.

    N’-[(Z)-{3-[(4-Bromo-2-fluorobenzyl)oxy]phenyl}methylene]-7-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Contains a similar fluorobenzyl group but has a different core and additional functional groups.

Uniqueness

The uniqueness of 7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid lies in its specific combination of functional groups and core structure, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H17FN2O5S

Molecular Weight

428.4 g/mol

IUPAC Name

7-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O5S/c1-28-15-7-6-11(8-16(15)29-10-12-4-2-3-5-14(12)22)13-9-17(25)23-18-19(21(26)27)24-30-20(13)18/h2-8,13H,9-10H2,1H3,(H,23,25)(H,26,27)

InChI Key

GAXJHPIMTBGJTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OCC4=CC=CC=C4F

Origin of Product

United States

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